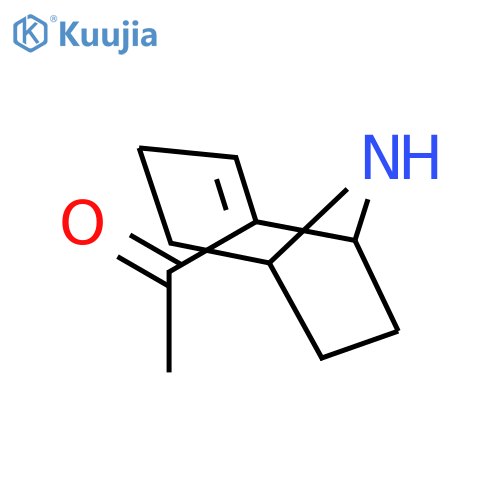Cas no 92142-32-0 ((-)-Anatoxin A)

(-)-Anatoxin A structure
商品名:(-)-Anatoxin A
CAS番号:92142-32-0
MF:C10H15NO
メガワット:165.232202768326
CID:808057
(-)-Anatoxin A 化学的及び物理的性質
名前と識別子
-
- Ethanone,1-(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl-
- (-)-Anatoxin A
- (-) ANATOXIN-A FUMARATE
- 1-[(1S,6S)-9-Azabicyclo[4.2.1]non-2-en-2-yl]ethanone
- DESACETYL DESMETHYL LACOSAMIDE
-
計算された属性
- せいみつぶんしりょう: 165.115364
- どういたいしつりょう: 165.115364
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
じっけんとくせい
- 密度みつど: 1.037
- ふってん: 291°Cat760mmHg
- フラッシュポイント: 124.7°C
- 屈折率: 1.503
- PSA: 29.10000
- LogP: 1.74500
(-)-Anatoxin A 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A637415-25mg |
(-)-Anatoxin A |
92142-32-0 | 25mg |
$ 11957.00 | 2023-04-19 | ||
| TRC | A637415-50mg |
(-)-Anatoxin A |
92142-32-0 | 50mg |
$ 13593.00 | 2023-04-19 |
(-)-Anatoxin A 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
92142-32-0 ((-)-Anatoxin A) 関連製品
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
